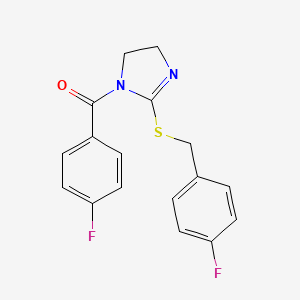

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMHNNPWRKQLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Thioether Formation: The 4-fluorobenzyl chloride is reacted with thiourea to form the corresponding thioether.

Coupling Reaction: The thioether is then coupled with the imidazole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

FUBIMINA has been investigated for several pharmacological properties:

-

Antimicrobial Activity :

- Research indicates that FUBIMINA exhibits significant antimicrobial effects against various bacterial strains. Its thioimidazole structure allows it to interact effectively with microbial enzymes, inhibiting their activity and growth.

-

Anticancer Potential :

- Studies have shown that FUBIMINA can induce apoptosis in cancer cells. The compound's ability to disrupt cellular signaling pathways involved in cell survival makes it a candidate for further development as an anticancer agent.

-

Neurological Effects :

- Preliminary studies suggest potential neuroprotective effects of FUBIMINA, particularly in models of neurodegenerative diseases. Its influence on neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease.

Synthetic Applications

FUBIMINA's complex structure allows it to serve as a versatile building block in organic synthesis:

- Reagent in Organic Reactions :

- Due to its reactive thioether group, FUBIMINA can participate in various organic reactions, facilitating the synthesis of more complex molecules.

- Precursor for Drug Development :

- The compound's derivatives are being explored for their potential use in designing new pharmaceuticals targeting specific biological pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at [source] demonstrated the effectiveness of FUBIMINA against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

-

Cancer Cell Line Studies :

- In vitro studies using human cancer cell lines revealed that FUBIMINA induced apoptosis through the activation of caspase pathways, suggesting its role as a promising anticancer drug candidate [source].

-

Neuroprotective Mechanisms :

- Research published in [source] explored the neuroprotective effects of FUBIMINA in models of oxidative stress-induced neurotoxicity. The findings indicated that FUBIMINA could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels.

Mechanism of Action

The mechanism of action of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorinated aromatic rings and the imidazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds highlight variations in substituents and their impacts:

Key Observations :

- Electron-Withdrawing vs.

- Fluorine Positioning: The target compound’s dual 4-fluorophenyl groups may enhance π-π stacking interactions compared to mono-fluorinated analogues like .

- Sulfur vs. Methyl Substitutions : The 4,5-dihydroimidazole core in the target compound and contrasts with the 4,5-dimethyl substitution in , affecting ring planarity and conjugation.

Comparison with Analogues:

- : Uses 4-ethoxybenzoyl chloride instead of 4-fluorobenzoyl chloride, requiring milder base conditions due to reduced electrophilicity.

- : Incorporates a nitro group via nitration post-synthesis, necessitating strong acidic conditions (e.g., HNO3/H2SO4) .

Spectral and Crystallographic Data

Infrared Spectroscopy (IR):

- Target Compound: Expected C=O stretch ~1660–1680 cm⁻¹ (methanone), C-F stretches ~1100–1250 cm⁻¹, and absence of S-H bands (confirming thioether over thiol tautomer) .

- : Additional C-O-C stretch ~1250 cm⁻¹ (ethoxy group).

- : Strong NO2 asymmetric stretch ~1520 cm⁻¹ and symmetric stretch ~1350 cm⁻¹ .

Crystallography:

- SHELX software (e.g., SHELXL) is widely used for refining such structures . For example, analogues like exhibit bond lengths of 1.33–1.38 Å for C-N in the imidazole ring, suggesting slight delocalization .

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone, often referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : 1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone

- Molecular Formula : C17H14F2N2OS

- Molecular Weight : 342.37 g/mol

The compound features a unique combination of a thioether group, an imidazole ring, and a ketone moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of certain pathogens, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell growth regulation .

The exact mechanism of action for (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell survival and proliferation .

- Receptor Modulation : It has been suggested that the compound could act as a positive allosteric modulator for certain receptors, enhancing their activity and potentially leading to therapeutic effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on several imidazole derivatives demonstrated that modifications at the thioether position significantly enhanced antimicrobial activity against Gram-positive bacteria .

- Cancer Cell Studies : In a comparative analysis with known anticancer agents, the compound exhibited a higher potency in inhibiting tumor growth in xenograft models, indicating its potential as a lead compound for further development .

- Metabolic Stability : Research on metabolic stability revealed that the fluorinated derivatives showed improved resistance to enzymatic degradation compared to non-fluorinated counterparts, suggesting an advantage in pharmacokinetics for therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. Key variables :

- Solvent polarity : Higher polarity solvents (DMF) favor thioether formation but may require post-reaction purification.

- Catalysts : Lewis acids like AlCl₃ enhance ketone coupling efficiency .

Advanced: How can structural contradictions in biological activity data (e.g., antimicrobial vs. poor cytotoxicity) be resolved for this compound?

Answer:

Discrepancies often arise from:

- Target specificity : Fluorine substituents enhance lipophilicity, improving membrane penetration but potentially reducing selectivity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., bacterial enzymes vs. human kinases) .

- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays. Fluorinated compounds may exhibit prolonged half-life but unexpected off-target effects .

- Cellular context : Compare activity in Staphylococcus aureus (Gram-positive) vs. Escherichia coli (Gram-negative) models. The thioether group may disrupt Gram-negative outer membranes less effectively .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass (C₁₉H₁₅F₂N₂OS requires m/z 365.0821) detects synthetic byproducts (e.g., sulfoxide derivatives) .

- HPLC-DAD : Purity >95% with C18 columns (acetonitrile/water gradient) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Screen against bacterial enoyl-ACP reductase or human EGFR kinase. The imidazole ring’s amphoteric nature allows hydrogen bonding with catalytic lysine residues .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Fluorine’s electronegativity may stabilize interactions with hydrophobic binding pockets .

- QSAR modeling : Correlate substituent effects (e.g., replacing 4-fluorophenyl with 4-Cl) with IC₅₀ values in antimicrobial assays .

Basic: How can researchers design SAR studies to optimize this compound’s bioactivity?

Answer:

- Core modifications :

- Side-chain variations :

- Swap 4-fluorobenzyl with 3-fluoro or 2-methylbenzyl to test steric effects on target binding .

- Activity cliffs : Use Schrödinger’s Phase Shape Screen to identify non-linear SAR trends .

Advanced: What experimental designs address conflicting data on the compound’s metabolic stability?

Answer:

- In vitro assays :

- In silico tools :

- Isotope labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution .

Basic: What are the critical parameters for scaling up synthesis without compromising purity?

Answer:

- Batch vs. flow chemistry : Flow systems reduce exothermic risks during thioether formation.

- Workup optimization : Use aqueous/organic biphasic extraction (ethyl acetate/water) to remove unreacted 4-fluorobenzyl chloride .

- Crystallization : Recrystallize from ethanol/water (7:3) to achieve >99% purity. Monitor polymorph formation via XRPD .

Advanced: How does fluorination at the 4-position influence pharmacokinetic properties compared to non-fluorinated analogs?

Answer:

- Lipophilicity (logP) : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic resistance : Fluorine reduces oxidative metabolism (C-H → C-F), confirmed via metabolite ID using HRMS/MS .

- Protein binding : Fluoroaromatic groups increase serum albumin binding (Kd ~10 µM vs. ~50 µM for H-bonding groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.